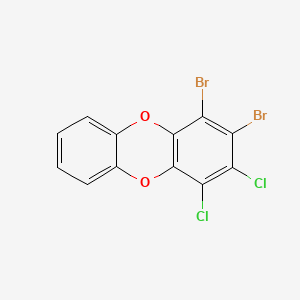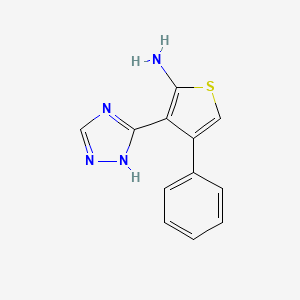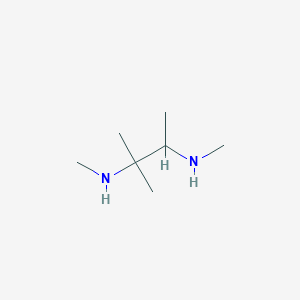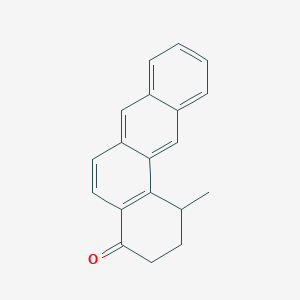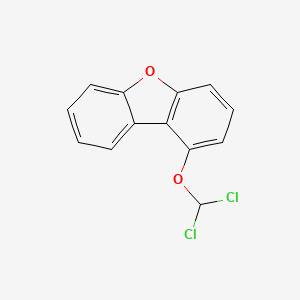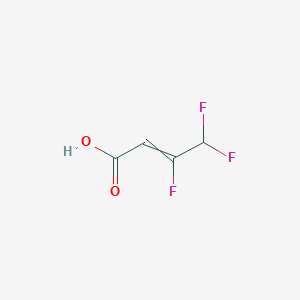
3,4,4-Trifluorobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,4-Trifluorobut-2-enoic acid, also known as (E)-4,4,4-Trifluorobut-2-enoic acid, is an organic compound with the molecular formula C4H3F3O2. It is characterized by the presence of three fluorine atoms attached to the second carbon of a butenoic acid structure. This compound is notable for its applications in various fields of scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-Trifluorobut-2-enoic acid typically involves the reaction of trifluoroacetic acid with suitable alkenes under controlled conditions. One common method involves the use of trifluoroacetic anhydride and a base such as triethylamine to facilitate the reaction. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,4,4-Trifluorobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various fluorinated carboxylic acids, saturated butanoic acids, and substituted butenoic acids .
Scientific Research Applications
3,4,4-Trifluorobut-2-enoic acid is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its unique fluorine content.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials with enhanced properties
Mechanism of Action
The mechanism by which 3,4,4-Trifluorobut-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluorocrotonic acid
- 3-Trifluoromethyl acrylic acid
- 2-Butenoic acid, 4,4,4-trifluoro-
Uniqueness
3,4,4-Trifluorobut-2-enoic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher reactivity in certain substitution reactions and greater stability under oxidative conditions .
Properties
CAS No. |
110680-68-7 |
|---|---|
Molecular Formula |
C4H3F3O2 |
Molecular Weight |
140.06 g/mol |
IUPAC Name |
3,4,4-trifluorobut-2-enoic acid |
InChI |
InChI=1S/C4H3F3O2/c5-2(4(6)7)1-3(8)9/h1,4H,(H,8,9) |
InChI Key |
MCAZSLSWLFXJNI-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(F)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



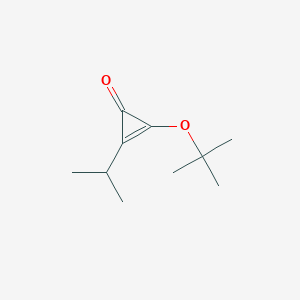
![Ethyl 4-{2-[3-(methoxycarbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoate](/img/structure/B14314952.png)

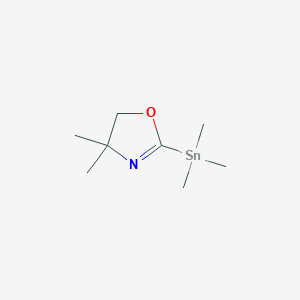
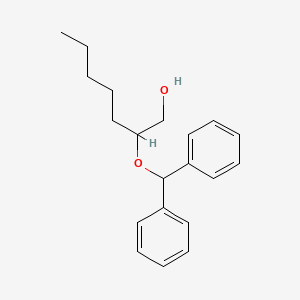
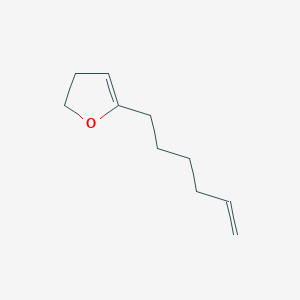
![N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide](/img/structure/B14314975.png)
